(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
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Description
“(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . This compound also includes a piperazine ring and a nitrophenyl group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. As mentioned, benzothiazoles can undergo C2–H functionalization with triphenylphosphine .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on synthesizing novel compounds with fluorobenzo[d]thiazole and piperazine components due to their promising pharmacological properties. For instance, Jagtap et al. (2010) synthesized novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds and screened them for anti-microbial activity, highlighting the therapeutic potential of benzothiazole and sulphonamide compounds, which are known to possess significant pharmacological properties (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).
Antimicrobial and Antifungal Activities
Compounds with fluorobenzo[d]thiazole and piperazine structures have been explored for their antimicrobial and antifungal activities. For example, Sathe et al. (2011) reported on the synthesis of fluorinated benzothiazolo imidazole compounds and their promising anti-microbial activities (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011). Similarly, Suryavanshi and Rathore (2017) synthesized piperazine derivatives and tested them for antibacterial and antifungal activities, showing significant antimicrobial and antifungal properties (Hemant Suryavanshi, M. Rathore, 2017).
Pharmacological Properties
The incorporation of fluorobenzo[d]thiazole and piperazine into compounds has been a strategy to enhance their pharmacological properties. For instance, compounds with these moieties have been evaluated for their potential as antipsychotic agents, showing a pharmacological profile indicative of potential atypical antipsychotic activity (N. Hrib, J. Jurčák, D. E. Bregna, K. L. Burgher, H. Hartman, S. Kafka, L. L. Kerman, S. Kongsamut, J. Roehr, M. Szewczak, A. Woods-Kettelberger, R. Corbett, 1996).
Properties
IUPAC Name |
(Z)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-4-7-17-18(13-15)29-20(22-17)24-11-9-23(10-12-24)19(26)8-3-14-1-5-16(6-2-14)25(27)28/h1-8,13H,9-12H2/b8-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMYETSFSFEASR-BAQGIRSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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